molecular formula C7H9AsN2O4 B1668337 Carbarsone CAS No. 121-59-5

Carbarsone

Cat. No.: B1668337
CAS No.: 121-59-5
M. Wt: 260.08 g/mol
InChI Key: WWXBHTZSYYGCSG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbarsone is an organoarsenic compound used as an antiprotozoal drug . It is primarily used for the treatment of histomoniasis (or blackhead disease) in addition to other infectious diseases in chicken and turkeys . Histomoniasis is a parasitic disease caused by the protozoan Histomonas meleagridis, which primarily affects turkeys but can also infect chickens and game birds .

Mode of Action

As an organoarsenic compound, it is believed to interfere with the normal functioning of certain enzymes in the protozoan parasites, thereby inhibiting their growth and replication

Biochemical Pathways

It is known that organoarsenic compounds can disrupt various cellular processes, including energy production and protein synthesis, which could potentially explain their antiprotozoal effects .

Pharmacokinetics

It is known that this compound is administered orally , suggesting that it is absorbed through the gastrointestinal tract

Result of Action

The primary result of this compound’s action is the control of histomoniasis and other infections in poultry . By inhibiting the growth and replication of the causative protozoan parasites, this compound helps to reduce the severity of the infections and improve the health of the affected birds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the drug is often used as a feed additive for poultry , so factors such as the composition of the feed, the health status of the birds, and the presence of other medications can potentially affect its action. Furthermore, the drug’s stability could be affected by factors such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Carbarsone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain enzymes involved in the metabolic pathways of protozoa, thereby exerting its antiprotozoal effects. This compound interacts with enzymes such as urease and arginase, disrupting their normal function and leading to the inhibition of protozoal growth .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In protozoal cells, this compound disrupts the normal metabolic processes, leading to cell death. It also affects the expression of genes involved in the survival and proliferation of protozoa, thereby reducing their ability to cause infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as urease and arginase, inhibiting their activity. This inhibition disrupts the metabolic pathways of protozoa, leading to their death. Additionally, this compound affects the expression of genes involved in protozoal survival, further enhancing its antiprotozoal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls protozoal infections without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of arsenic compounds. It interacts with enzymes such as urease and arginase, affecting their activity and leading to changes in metabolic flux. This compound also influences the levels of metabolites involved in protozoal metabolism, thereby disrupting their normal metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization within cells can affect its efficacy, as it needs to reach specific cellular compartments to exert its antiprotozoal effects. Accumulation of this compound in certain tissues can also influence its overall activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within protozoal cells, where it interacts with target enzymes and biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to these specific locations, ensuring its effective action against protozoal infections .

Preparation Methods

Carbarsone can be synthesized through various synthetic routes. One common method involves the reaction of 4-nitrophenyl arsonic acid with urea under specific conditions . The reaction typically requires a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Properties

IUPAC Name

[4-(carbamoylamino)phenyl]arsonic acid
Source PubChem
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InChI

InChI=1S/C7H9AsN2O4/c9-7(11)10-6-3-1-5(2-4-6)8(12,13)14/h1-4H,(H3,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXBHTZSYYGCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)[As](=O)(O)O
Source PubChem
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Molecular Formula

C7H9AsN2O4
Record name CARBARSONE
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DSSTOX Substance ID

DTXSID4020246
Record name Carbarsone
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Molecular Weight

260.08 g/mol
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Physical Description

Carbarsone appears as white powder or solid. (NTP, 1992)
Record name CARBARSONE
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Solubility

1 to 10 mg/mL at 71.1 °F (NTP, 1992)
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CAS No.

121-59-5
Record name CARBARSONE
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Melting Point

345 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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